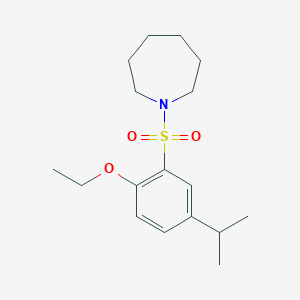

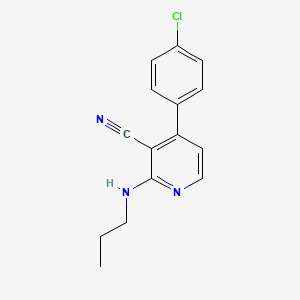

![molecular formula C22H29ClN4O3S2 B2545771 盐酸N-(3-(二甲氨基)丙基)-4-(N,N-二甲基氨磺酰基)-N-(6-甲基苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 1052536-98-7](/img/structure/B2545771.png)

盐酸N-(3-(二甲氨基)丙基)-4-(N,N-二甲基氨磺酰基)-N-(6-甲基苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives with various substituents that exhibit biological properties, such as anticancer activity and cardiac electrophysiological activity .

Synthesis Analysis

The synthesis of related compounds involves the coupling of benzamide groups with other pharmacophores. For instance, a series of N-substituted benzamide derivatives were synthesized using microwave irradiation, which is a method known for reducing reaction times and improving yields . Similarly, the synthesis of N-substituted imidazolylbenzamides was described, indicating that various synthetic routes are available for creating benzamide derivatives with different substituents .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is confirmed using techniques such as IR, NMR, mass spectral study, and elemental analysis . These techniques ensure the correct identification of the synthesized compounds. The crystal structure analysis of some derivatives has also been reported, which helps in understanding the molecular conformation and potential interactions .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from their biological activities. For example, some synthesized benzamide derivatives have shown promising anticancer activity, which suggests that they may interact with biological targets through specific chemical reactions . The cardiac electrophysiological activity of other benzamide derivatives indicates that they may modulate ion channels or other cardiac proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and minimum gelator concentration, are important for their potential as pharmaceutical agents. Some derivatives have shown good stability and low minimum gelator concentration in specific solvents, which is beneficial for their application as supramolecular gelators . Additionally, the ADMET properties of these compounds are predicted to show good oral drug-like behavior .

科学研究应用

缓蚀

一项研究探讨了苯并噻唑衍生物在 1 M HCl 溶液中对钢的缓蚀作用。包括相关化合物在内的这些缓蚀剂表现出优异的效率和稳定性,突出了它们通过物理和化学吸附机制保护金属免受腐蚀的潜力 (Hu 等人,2016 年)。

抗炎药的合成和活性

对 2-氨基噻唑和 2-氨基-2-噻唑啉衍生物(包括类似结构)的研究导致合成了具有抗炎活性的化合物。特定化合物的盐酸盐在多种浓度下均显示出令人满意的结果,且不会对心肌功能产生不利影响,这表明它们在开发新的抗炎药方面具有潜力 (Lynch 等人,2006 年)。

微波介导的杂环合成

另一项研究重点关注了基于苯并噻唑和苯并咪唑的杂环的有效微波介导合成,使用了具有相似官能团的化合物。这些化合物作为通用的构建模块,用于创建各种新型杂环衍生物,展示了微波合成在加速复杂分子生产以用于研究和开发目的方面的效用 (Darweesh 等人,2016 年)。

苯并萘啶衍生物的抗癌活性

一项针对苯并萘啶衍生物(包括具有相似氮取代基的化合物)的研究调查了它们在小鼠模型中的抗癌活性。研究发现,特定衍生物表现出显着的抗肿瘤活性,肿瘤药代动力学和抗肿瘤功效之间存在很强的相关性。这项研究突出了结构修饰在增强化学化合物的治疗潜力方面的重要性 (Lukka 等人,2012 年)。

酶抑制和分子对接研究

一项涉及从磺胺类药物合成新希夫碱的研究证明了它们抑制各种酶活性的能力。分子对接研究提供了这些抑制剂与酶之间结合相互作用的见解,揭示了此类化合物在开发靶向酶的疗法方面的潜力 (Alyar 等人,2019 年)。

属性

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S2.ClH/c1-16-7-12-19-20(15-16)30-22(23-19)26(14-6-13-24(2)3)21(27)17-8-10-18(11-9-17)31(28,29)25(4)5;/h7-12,15H,6,13-14H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQQDZYTQUVBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

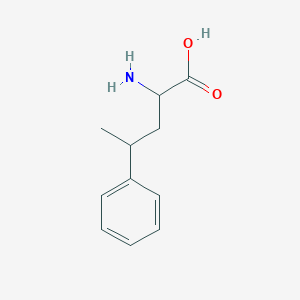

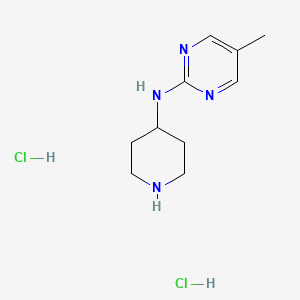

![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)

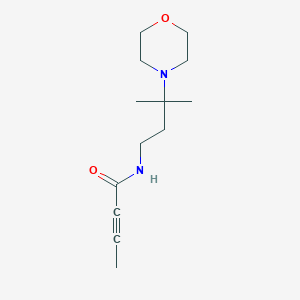

![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2545695.png)

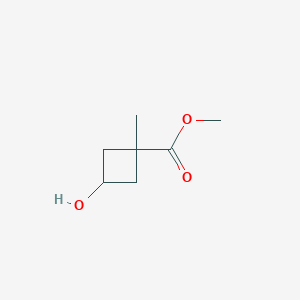

![4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2545696.png)

![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)

![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)

![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)